molecular formula C5H10N2 B1613479 3,6-Diazabicyclo[3.2.0]heptane CAS No. 55402-83-0

3,6-Diazabicyclo[3.2.0]heptane

Cat. No.: B1613479
CAS No.: 55402-83-0
M. Wt: 98.15 g/mol
InChI Key: XKEYAOJRNJYJMM-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.0]heptane typically involves multistep reactions starting from readily available starting materials. One common method involves the formation of a strained bicyclic structure through a catalyst-free multistep reaction. This process often includes the use of dichloromethane (DCM) as a solvent at room temperature, leading to the formation of the desired bicyclic compound with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the nitrogen atoms .

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain receptor subtypes makes it valuable in medicinal chemistry and receptor studies .

Properties

IUPAC Name

3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYAOJRNJYJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632525
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55402-83-0
Record name 3,6-Diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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